molecular formula C22H22N6O B2667983 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea CAS No. 1903528-36-8

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea

Cat. No. B2667983
CAS RN: 1903528-36-8
M. Wt: 386.459
InChI Key: KKMUKQACSCEKOQ-UHFFFAOYSA-N
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Description

The compound “1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These are fused heterocycles known for their valuable biological properties . They have been reported to possess potential anti-tumor activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the oxidation of aminopyrimidine Schiff bases and the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride .

Scientific Research Applications

Organic Chemistry Synthesis

The compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is an important class of non-naturally occurring small molecules . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

TPs have aroused the interest of researchers due to their remarkable biological activities in a variety of domains . They are found in numerous natural products exhibiting immense biological activities . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Diseases

These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b]quinoxaline derivatives were synthesized and evaluated for their antitumor activity .

Antimicrobial Activity

TPs have shown significant antimicrobial activity . They have been used as antibacterial, antifungal, and antiviral agents .

Agriculture

TPs have received great attention in agriculture due to their remarkable biological activities . They have been used as herbicides .

Material Science

These types of compounds have various applications in the material sciences fields as well .

Coordination Chemistry

TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

properties

IUPAC Name

1-benzhydryl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c29-22(23-13-7-8-17-14-24-21-25-16-26-28(21)15-17)27-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14-16,20H,7-8,13H2,(H2,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMUKQACSCEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea

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